molecular formula C23H15ClN2O2S B11362450 N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11362450
M. Wt: 418.9 g/mol
InChI Key: BECZBECMZYHKCN-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide involves several steps. One common method includes the following steps :

    Synthesis of 1,3-benzothiazole-2-amine: This is achieved by the reaction of o-aminothiophenol with carbon disulfide in the presence of a base.

    Formation of the benzofuran ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling reaction: The benzothiazole derivative is coupled with the benzofuran derivative using coupling agents like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as the solvent.

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amide functional groups, using reagents like sodium methoxide or ammonia.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications :

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets . For instance, benzothiazole derivatives have been shown to inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication. The compound may also interact with cellular receptors, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide can be compared with other benzothiazole derivatives :

    N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial properties.

    N-(1,3-benzothiazol-2-yl)-arylamides: These compounds exhibit antibacterial activity against various strains.

    2-Aminobenzothiazoles: Investigated for their anticancer and anti-inflammatory activities.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H15ClN2O2S

Molecular Weight

418.9 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H15ClN2O2S/c1-13-17-12-15(24)9-10-19(17)28-21(13)22(27)25-16-6-4-5-14(11-16)23-26-18-7-2-3-8-20(18)29-23/h2-12H,1H3,(H,25,27)

InChI Key

BECZBECMZYHKCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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